Product packaging for Manzacidin D(Cat. No.:)

Manzacidin D

Cat. No.: B1215790
M. Wt: 279.29 g/mol
InChI Key: CWAAMSALISYLDC-GXFFZTMASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Manzacidin D is a member of the manzacidins, a class of bromopyrrole alkaloids first isolated from the Okinawan marine sponge Hymeniacidon sp. . These compounds are characterized by a structurally unique tetrahydropyrimidine scaffold that incorporates a chiral tertiary stereocenter, making them attractive targets for methodological synthetic studies and for investigating structure-activity relationships . Research into this family of natural products has indicated promising biological activities. Manzacidins have demonstrated potent antifungal activity and have been reported to act as α-adrenoceptor blockers, antagonists of the serotonergic receptor, and actomyosin ATPase activators . The synthetic preparation of this compound and its analogs is crucial for enabling further biological studies and for confirming the absolute configuration of these complex molecules . Modern synthetic approaches have employed advanced strategies to construct its core, including intramolecular Tsuji-Trost allylic substitution and asymmetric addition to tert-butanesulfinyl ketimines using optimized Ellman protocols . This product, this compound, is supplied for research use only and is intended for in vitro biological and pharmacological investigation. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3O4 B1215790 Manzacidin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

(4S,6R)-1,6-dimethyl-6-(1H-pyrrole-2-carbonyloxymethyl)-4,5-dihydropyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H17N3O4/c1-13(6-10(11(17)18)15-8-16(13)2)7-20-12(19)9-4-3-5-14-9/h3-5,8,10,14H,6-7H2,1-2H3,(H,17,18)/t10-,13+/m0/s1

InChI Key

CWAAMSALISYLDC-GXFFZTMASA-N

SMILES

CC1(CC(N=CN1C)C(=O)O)COC(=O)C2=CC=CN2

Isomeric SMILES

C[C@@]1(C[C@H](N=CN1C)C(=O)O)COC(=O)C2=CC=CN2

Canonical SMILES

CC1(CC(N=CN1C)C(=O)O)COC(=O)C2=CC=CN2

Synonyms

manzacidin D

Origin of Product

United States

Advanced Structural and Stereochemical Elucidation of Manzacidin D and Congeners

Elucidation Strategies for Complex Marine Natural Products

Marine environments are a rich source of structurally diverse and biologically potent compounds. However, the isolation of these molecules often yields only small quantities, demanding highly sensitive analytical methods mdpi.comnih.govnih.gov. The complexity of marine natural products frequently arises from multiple stereocenters, unusual functional groups, and intricate carbon skeletons mdpi.com. Consequently, a comprehensive elucidation strategy typically integrates advanced spectroscopic techniques, chemical derivatization or degradation, total synthesis, and computational analysis mdpi.comnih.govnih.govresearchgate.net. The goal is to establish not only the connectivity of atoms (the planar structure) but also the exact three-dimensional arrangement of these atoms, including the configuration of all stereogenic centers.

Advanced Spectroscopic Methodologies for Stereochemical Assignment

Spectroscopic methods form the cornerstone of natural product structure elucidation, providing detailed information about molecular connectivity, functional groups, and stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern natural product chemistry creative-biostructure.comrsc.org. It offers a non-invasive method to probe molecular structure, dynamics, and interactions with exceptional detail. High-resolution NMR (HR-NMR) provides precise chemical shifts and coupling constants, which are critical for identifying functional groups, determining the carbon skeleton, and establishing the relative stereochemistry of molecules creative-biostructure.compnas.org. For complex samples where signals in one-dimensional (1D) spectra may overlap significantly, HR-NMR, particularly when coupled with advanced data processing techniques, can resolve spectral congestion and extract crucial correlation networks rsc.org. The sensitivity of NMR chemical shifts to the local electronic environment makes them highly informative about molecular conformation and stereochemistry pnas.org.

Two-dimensional (2D) NMR experiments are essential for deciphering the complex connectivity and spatial relationships within natural products like Manzacidin D creative-biostructure.comslideshare.nethuji.ac.ilscholaris.cawikipedia.org. These techniques provide correlations between different nuclei, significantly enhancing spectral resolution and enabling the assignment of signals that would otherwise be indistinguishable in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings through chemical bonds (typically two or three bonds), effectively mapping out proton connectivity networks within the molecule slideshare.nethuji.ac.ilwikipedia.org.

TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY transfers magnetization throughout entire spin systems of coupled protons, allowing for the identification of all protons within a connected network, even those not directly coupled slideshare.nethuji.ac.ilwikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond correlation), providing crucial ¹H-¹³C connectivity information creative-biostructure.comslideshare.nethuji.ac.ilscholaris.cawikipedia.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over longer ranges (two to four bonds). This is particularly vital for linking different molecular fragments and confirming the position of quaternary carbons, which are often challenging to assign slideshare.nethuji.ac.ilscholaris.cawikipedia.orgnih.gov.

ADEQUATE: This technique directly reveals carbon-carbon single-bond connectivities, offering a more direct view of the carbon skeleton, though it is often limited by lower sensitivity slideshare.net.

By judiciously combining data from these 2D NMR experiments, chemists can construct a detailed map of the molecule's structure, including the relative stereochemistry of adjacent chiral centers.

While NMR spectroscopy excels at determining relative stereochemistry and connectivity, X-ray crystallography remains the gold standard for unambiguously confirming the absolute configuration (AC) of a crystalline compound researchgate.netnih.govmdpi.comwikipedia.orgnih.gov. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern, analyzed using methods that exploit the anomalous scattering effect of atoms (particularly heavier ones), allows for the precise determination of atomic positions and thus the molecule's three-dimensional structure, including the absolute configuration researchgate.netmdpi.com. The Flack parameter is a key metric derived from X-ray data used to establish AC researchgate.netmdpi.com. However, obtaining suitable single crystals, especially from complex natural products that may be non-crystalline or lack heavy atoms, can be a significant hurdle researchgate.netmdpi.com. In such cases, strategies like co-crystallization with known chiral compounds or the formation of crystalline derivatives are employed researchgate.net. X-ray crystallography has been instrumental in confirming the structures of Manzacidin B congeners acs.orglookchem.com.

Case Studies in Stereochemical Revision within the Manzacidin Family (e.g., Manzacidin B)

The history of natural product chemistry is punctuated by instances of structural misassignment, underscoring the complexity of elucidation. The Manzacidin family provides a notable example, particularly with Manzacidin B. Early proposed structures for Manzacidin B were later revised based on comprehensive synthetic studies and detailed spectroscopic analysis, including X-ray crystallography acs.orglookchem.comnih.govpsu.edunih.gov. For instance, the synthesis of various stereoisomers of Manzacidin B allowed for direct comparison with the natural product, leading to the correction of its stereochemical assignment to (4R,5R,6R) acs.orglookchem.comnih.gov. These revisions highlight the critical importance of rigorous validation, often involving total synthesis, to ensure the accuracy of reported natural product structures. The potential for misinterpretation of complex NMR spectra underscores the need for advanced computational tools to support experimental findings researchgate.netmdpi.com.

Computational Approaches in Structure Elucidation (e.g., CASE, DFT Calculations)

In recent years, computational methods have become integral to the structure elucidation workflow, acting as powerful complements to experimental data mdpi.commdpi.commdpi.comacs.orgresearchgate.netrsc.org.

Computer-Assisted Structure Elucidation (CASE): CASE programs are expert systems designed to generate all possible constitutional isomers and stereoisomers consistent with the input spectroscopic data (primarily NMR). By systematically exploring the chemical space, CASE algorithms can help identify potential misassignments and propose candidate structures, thereby minimizing the risk of erroneous reports nih.govmdpi.comacs.orgrsc.org.

Density Functional Theory (DFT) Calculations: DFT is widely employed to predict various molecular properties, including NMR chemical shifts and coupling constants nih.govmdpi.comacs.orgresearchgate.net. By comparing these calculated values with experimental NMR data, researchers can validate proposed structures and differentiate between closely related isomers. DFT calculations can also verify the presence of non-standard correlations in NMR spectra, further refining structural assignments nih.gov. The synergy between CASE and DFT calculations significantly enhances the reliability of structure determination, particularly for complex molecules with multiple stereocenters mdpi.comacs.orgresearchgate.net. Computational methods can also predict chiroptical properties (e.g., Electronic Circular Dichroism - ECD), which aids in assigning absolute configuration when X-ray crystallography is not feasible mdpi.commdpi.comacs.org.

These computational approaches, when integrated with advanced spectroscopic techniques, provide a robust framework for tackling the structural complexities inherent in marine natural products like this compound.

Table 1: Key 2D NMR Techniques and Their Roles in Structure Elucidation

NMR TechniquePrimary Role in Structure ElucidationKey Information Provided
¹H NMRBasic structural informationChemical shifts, coupling constants (J-values), and integration of proton signals, indicating the types of protons and their immediate neighbors.
¹³C NMRCarbon backbone identificationChemical shifts of carbon atoms, distinguishing between different carbon environments (e.g., methyl, methylene, methine, quaternary carbons).
COSY¹H-¹H ConnectivityIdentifies protons that are coupled through 2-3 bonds, mapping out proton-proton correlations and revealing spin systems.
TOCSY¹H-¹H Spin SystemsIdentifies all protons within a coupled spin system, even those not directly coupled, facilitating the characterization of larger structural fragments.
HSQC¹H-¹³C (1-bond) CorrelationCorrelates protons with the directly attached carbon atoms, establishing direct ¹H-¹³C connectivity essential for assigning signals to specific atoms.
HMBC¹H-¹³C (2-4 bonds) CorrelationDetects correlations between protons and carbons separated by 2-4 bonds, crucial for connecting different parts of the molecule, especially across quaternary carbons and through heteroatoms, thereby confirming the overall carbon skeleton and functional group placement.
NOESY/ROESYThrough-space ProximityDetects protons that are spatially close (within ~5 Å), providing critical information about the molecule's three-dimensional conformation and relative stereochemistry.
ADEQUATE¹³C-¹³C ConnectivityDirectly shows carbon-carbon single-bond connectivities, offering a more direct view of the carbon skeleton, though often limited by sensitivity.

Synthetic Strategies and Methodologies for Manzacidin D

Historical Perspective on Total Synthesis Efforts for Manzacidins

Manzacidins were first isolated in the early 1990s from marine sponges researchgate.netlookchem.com. Their unique structures, characterized by a tetrahydropyrimidine (B8763341) ring with adjacent tertiary and quaternary carbon centers, and the presence of a bromopyrrole unit, quickly made them attractive targets for total synthesis lookchem.compsu.edu. Early efforts focused on establishing efficient routes to these complex molecules, often serving as benchmarks for new synthetic techniques designed to tackle challenging stereochemical arrangements psu.edu. The scarcity of these compounds in natural sources further underscored the importance of synthetic approaches for their detailed study and biological evaluation researchgate.netpsu.edu.

First Total Synthesis of Manzacidin D: Pioneering Methodologies

A key innovation in the first total synthesis of this compound was the highly diastereoselective iodocyclization of an olefinic isothiourea researchgate.netresearchgate.netresearchgate.netresearchgate.net. This reaction was crucial for inducing stereocontrol at the quaternary carbon center within the tetrahydropyrimidine core. The methodology efficiently formed the heterocyclic core while simultaneously setting the stereochemistry at this challenging quaternary position researchgate.netresearchgate.netresearchgate.net. This approach provided an effective means to construct asymmetric quaternary carbon stereocenters bearing nitrogen substituents researchgate.netresearchgate.netrsc.org.

The synthesis also employed a modified procedure for the conversion of a thiourea (B124793) to the requisite formamidine (B1211174) moiety, achieving this transformation in good yield researchgate.netresearchgate.net. Formamidines are important functional groups in organic synthesis, and efficient methods for their formation are critical for constructing nitrogen-containing heterocycles scirp.orgorgsyn.org.

Diverse Synthetic Approaches to Manzacidin Analogues and Related Structures

Beyond the total synthesis of this compound, various research groups have developed diverse synthetic strategies for Manzacidins A, C, and other related structures, often highlighting different chemical transformations.

The synthesis of Manzacidins A and C has prominently featured diastereoselective Strecker reactions psu.edumsu.edusci-hub.se. In one notable approach by the Ohfune group, a key precursor for the diastereoselective Strecker reaction was prepared, incorporating a chiral auxiliary derived from phenylalanine psu.edu. This method allowed for the diastereoselective construction of tetrasubstituted carbon stereocenters with controlled configuration, leading to the synthesis of Manzacidins A and C psu.eduresearchgate.netmsu.edusci-hub.se. The Strecker reaction, a classic method for amino acid synthesis, has been adapted and refined for complex natural product synthesis, demonstrating its versatility in creating chiral amino nitriles msu.edurug.nl.

Rhodium-catalyzed C-H amination has emerged as a powerful tool in the synthesis of Manzacidin analogues psu.edunih.gov. In one strategy, a stereospecific rhodium-catalyzed C-H amination was employed to construct an oxathiazinane intermediate, which served as a precursor for Manzacidin A psu.edu. This methodology involves the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to complex nitrogen-containing structures nih.govcam.ac.ukstanford.edu. The development of chiral rhodium catalysts has enabled enantioselective C-H amination, further expanding its utility in asymmetric synthesis nih.govcam.ac.uk.

Application of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

The precise control of stereochemistry in the synthesis of this compound relies heavily on the judicious application of chiral auxiliaries and catalysts ethz.chjst.go.jpwikipedia.org.

Chiral Auxiliaries: These are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. They are later removed and often recovered. Examples include Oppolzer's camphorsultam and Evans' oxazolidinones, which have been widely used in aldol (B89426) reactions and other transformations to set stereocenters with high diastereoselectivity lookchem.comresearchgate.netwikipedia.org. The use of chiral auxiliaries like tert-butanesulfinamide has also been instrumental in the stereoselective synthesis of chiral amines, key building blocks for this compound beilstein-journals.org.

Chiral Catalysts: These are chiral molecules used in substoichiometric amounts to enantioselectively transform achiral or racemic substrates. This includes chiral Lewis acids (e.g., titanium-BINOLate complexes) used in 1,3-dipolar cycloadditions psu.eduthieme-connect.comsigmaaldrich.com, and chiral organocatalysts (e.g., Cinchona alkaloid derivatives) employed in tandem conjugate addition-protonation reactions psu.eduillinois.eduresearchgate.net. Transition metal complexes with chiral ligands, such as copper or palladium catalysts, are also crucial for asymmetric transformations like allylic alkylation and aldol reactions lookchem.comresearchgate.net.

The integration of these advanced synthetic methodologies and stereochemical control elements has been pivotal in the ongoing efforts to synthesize this compound and related compounds, paving the way for further exploration of their biological potential.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam, a well-established chiral auxiliary, has been instrumental in the stereoselective synthesis of various natural products, including manzacidins. Its rigid structure and ability to effectively induce asymmetry have made it a valuable tool in constructing key intermediates. In the synthesis of Manzacidin B, for instance, camphorsultam was utilized in a copper-catalyzed aldol reaction with an α-methylserine-derived aldehyde. This approach led to a highly diastereoselective formation of the (4R,5R,6R)-adduct, which was subsequently converted into Manzacidin B researchgate.netwikipedia.orgwikipedia.org. The camphorsultam auxiliary has been noted to provide superior diastereoselectivity compared to oxazolidinones in certain aldol reactions relevant to manzacidin synthesis wikipedia.orglookchem.com.

Oxazolidinones

Evans' oxazolidinones, another class of widely used chiral auxiliaries, have also been explored in the context of manzacidin synthesis. While effective in many asymmetric transformations, their performance has sometimes been surpassed by camphorsultam in specific reactions, such as the aldol reaction with isocyanoacetates in the synthesis of Manzacidin B, where oxazolidinones resulted in less favorable diastereoselectivity compared to camphorsultam researchgate.netlookchem.com.

Sulfinimine Strategy

The sulfinimine strategy, developed by the Davis and Ellman groups, has been applied to the synthesis of manzacidins, including Manzacidin C. This methodology involves the highly diastereoselective addition of chiral N-tert-butylsulfinimines of methyl ketones to imines. This aza-Mannich approach has proven effective in constructing key stereocenters within the manzacidin framework psu.edu. For example, this strategy was employed to achieve a formal synthesis of Manzacidin C, demonstrating its utility in building the complex amine core psu.edubeilstein-journals.org.

BINOLate-Based Catalysis

BINOLate-based catalysis, particularly employing chiral titanium BINOLate complexes, has been utilized in the enantioselective synthesis of Manzacidin A. This approach involves asymmetric 1,3-dipolar cycloadditions of α-substituted acroleins with alkyl diazoacetates. The use of titanium BINOLate, formed from (S)-BINOL and Ti(OiPr)₄, has yielded cycloadducts with high enantiomeric excesses, forming a crucial chiral quaternary stereocenter psu.eduthieme-connect.comresearchgate.net. This method provides an efficient route to pyrazoline intermediates that are precursors to Manzacidin A thieme-connect.com.

Bifunctional Cinchona Alkaloid Catalysts

Bifunctional cinchona alkaloid catalysts have emerged as powerful tools for creating nonadjacent stereocenters in an enantioselective and diastereoselective manner. These catalysts, often featuring a hydrogen-bonding moiety, have been applied in tandem conjugate addition-protonation reactions. This strategy has been successfully demonstrated in a concise formal total synthesis of Manzacidin A, establishing a versatile catalytic approach for generating complex stereocenters researchgate.netresearchgate.netpsu.eduscispace.comsigmaaldrich.comdovepress.com.

Chemoenzymatic Synthesis Approaches for Manzacidins and Analogues

Chemoenzymatic strategies offer an environmentally friendly and highly selective alternative for synthesizing complex molecules like manzacidins. The remote C–H hydroxylation of amino acids using α-ketoglutarate-dependent dioxygenases has been a key development. For instance, this biocatalytic approach has enabled an efficient chemoenzymatic synthesis of Manzacidin C and proline analogues, showcasing the power of enzymes in site-selective functionalization thieme-connect.comnih.govrsc.orgspringernature.comchemrxiv.orgosti.govillinois.edu. This method allows for the introduction of hydroxyl groups at specific positions that are challenging to achieve through traditional chemical means, thus streamlining the synthesis of complex natural products.

Retrosynthetic Analysis of this compound and its Synthetic Precursors

The retrosynthetic analysis of this compound typically involves identifying key disconnections that lead to readily available or synthetically accessible precursors. Early total syntheses of this compound have been reported in as few as 11 steps, starting from commercially available glycine (B1666218) tert-butyl ester hydrochloride researchgate.net. A common strategy involves the formation of the heterocyclic core, often through cyclization reactions. For example, an isothiourea iodocyclization strategy has been explored for the synthesis of this compound, aiming to induce stereocontrol at the quaternary center and form the heterocyclic core researchgate.netresearchgate.net. The identification and synthesis of key intermediates, such as chiral oxazolines or diamines, are critical steps derived from the retrosynthetic planning, guiding the selection of appropriate synthetic methodologies and chiral auxiliaries researchgate.netwikipedia.orgbeilstein-journals.orgresearchgate.net.

Pre Clinical Biological Activities and Molecular Mechanisms of Manzacidin D

Antifungal Activity of Manzacidin D and Derivatives

The manzamine alkaloids, a family to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govnih.gov Research has highlighted their potential against various pathogens. nih.govnih.gov

In vitro Studies against Fungal Strains (e.g., Saccharomyces cerevisiae)

While the broader manzamine alkaloid class has been noted for general antimicrobial properties, including activity against some fungi, specific data detailing the in vitro activity of this compound or its derivatives against the fungal strain Saccharomyces cerevisiae is not available in the reviewed literature. nih.govnih.gov Studies on S. cerevisiae are often used to model the antifungal activity of various compounds, but specific assay results for this compound could not be located. mdpi.comnih.govresearchgate.net

Influence of Absolute Configuration on Antifungal Potency

The absolute configuration (the specific three-dimensional arrangement of atoms) of a molecule can be crucial for its biological activity. This principle has been demonstrated for other antifungal agents, where different stereoisomers exhibit varying levels of potency. nih.govnih.gov However, for this compound, specific studies investigating how its absolute configuration influences its antifungal potency have not been reported in the available scientific literature. While the absolute configurations of several manzamine alkaloids have been determined, the direct structure-activity relationship concerning antifungal potency remains an unaddressed area of research. nih.gov

Mechanistic Investigations of Related Manzacidin Activities

Investigations into the mechanisms of action for the broader family of manzamine alkaloids have been pursued, particularly concerning their anti-inflammatory and antimalarial effects. nih.gov However, specific data linking these compounds to the molecular mechanisms outlined below are not present in the current body of research.

Alpha-Adrenoceptor Blockade

Alpha-adrenoceptor antagonists, or alpha-blockers, are drugs that inhibit the action of catecholamines on alpha-adrenergic receptors, leading to effects such as smooth muscle relaxation and vasodilation. Despite a thorough search, no scientific evidence was found to suggest that this compound or any related manzamine alkaloids function as alpha-adrenoceptor antagonists.

Actomyosin (B1167339) ATPase Activity Modulation

Actomyosin ATPase is an enzyme critical for muscle contraction, and its modulation can affect muscle function. nih.gov While various compounds are known to modulate this enzyme's activity, there is no available research indicating that this compound or its related manzamine analogues have any effect on actomyosin ATPase activity.

Protein Kinase Inhibition (e.g., ARK5, CDK2-CycA, VEGF-R2) by Related Pyrrole (B145914) Alkaloids

While direct studies on the inhibitory activity of this compound against AMP-activated protein kinase 5 (ARK5), cyclin-dependent kinase 2-cyclin A (CDK2-CycA), and vascular endothelial growth factor receptor 2 (VEGF-R2) are limited in the available literature, research on closely related marine pyrrole alkaloids provides valuable insights into the potential of this structural class as protein kinase inhibitors.

A study investigating the biological activities of fifteen pyrrole alkaloids isolated from the Red Sea marine sponge Stylissa carteri, which included the isolation of (-) 3-bromothis compound , provides pertinent data. Within this study, a related compound, Z-spongiacidin D , was tested against a panel of protein kinases and exhibited moderate inhibitory activity against ARK5, CDK2-CycA, and VEGF-R2. Furthermore, another structurally similar pyrrole alkaloid, Z-3-bromohymenialdisine , was reported to display a comparable pattern of moderate inhibition against these same kinases. These findings suggest that the broader structural scaffold of these pyrrole alkaloids, shared by this compound, possesses the potential for interaction with these key signaling proteins.

The manzamine alkaloids, a larger class of compounds to which manzacidins are related, have also been investigated for their kinase inhibitory effects. Docking studies have suggested that 8-hydroxymanzamine A can bind to the ATP-noncompetitive pocket of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways. nih.gov This suggests that related compounds could also target the kinase superfamily, although the specificities may vary. nih.gov The diverse biological activities observed for the manzamine class may be attributable to their interaction with a group of closely related kinases. nih.gov

The following table summarizes the reported protein kinase inhibitory activities of compounds structurally related to this compound.

Compound NameTarget Protein KinaseReported Activity
Z-spongiacidin DARK5, CDK2-CycA, VEGF-R2Moderate Inhibition
Z-3-bromohymenialdisineARK5, VEGF-R2Moderate Inhibition
8-hydroxymanzamine AGSK-3βBinding to ATP-noncompetitive pocket (in silico) nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding the molecular features that govern their biological efficacy and for the rational design of more potent and selective therapeutic agents. While specific SAR studies focused solely on this compound are not extensively documented, research on the broader family of manzamine and related pyrrole alkaloids offers significant insights.

Impact of Structural Modifications on Biological Efficacy

Chemical modifications of the core manzamine scaffold have been performed to probe the importance of various functional groups and structural motifs. These studies, while often focused on antimalarial, antimicrobial, or anti-inflammatory activities, can provide a basis for inferring the potential impact of similar modifications on protein kinase inhibition.

For instance, in studies on manzamine analogues, modifications have been carried out on different positions and functional groups of molecules like manzamine A , 8-hydroxymanzamine A , and manzamine F . nih.gov One study revealed that for antimalarial activity, the modification of a carbonyl functional group in manzamine F analogues to a more lipophilic functionality led to a significant increase in potency. nih.gov This highlights that alterations in polarity and lipophilicity can dramatically influence biological outcomes.

The following interactive data table illustrates how structural changes in related manzamine alkaloids affect their biological activity, which may have implications for the development of this compound analogues as kinase inhibitors.

Parent CompoundAnalogueModificationEffect on Biological Activity
Manzamine FManzamine F-31-hydrazoneCarbonyl modification~27-fold increase in antimalarial activity nih.gov
Manzamine A6-cyclohexamidomanzamine AAddition of a cyclohexamido groupSuperior inhibition of Mycobacterium tuberculosis shikimate kinase

These examples underscore that even seemingly minor chemical changes can lead to substantial differences in biological efficacy. For this compound, this implies that modifications to its core structure, such as alterations to the pyrrole ring, the cyclic urea (B33335) moiety, or the side chain, could significantly modulate its potential as a protein kinase inhibitor.

Elucidation of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a definitive pharmacophore model for this compound as a protein kinase inhibitor has not been established, insights can be drawn from the broader class of kinase inhibitors and related natural products.

Generally, kinase inhibitors, particularly those that are ATP-competitive, possess key features that allow them to bind to the ATP-binding pocket of the kinase. These often include:

A heterocyclic ring system: This can mimic the adenine (B156593) ring of ATP. The pyrrole core of this compound could potentially serve this function.

Hydrogen bond donors and acceptors: These are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for many inhibitors. The cyclic urea and amide functionalities in this compound provide potential hydrogen bond donors and acceptors.

Hydrophobic groups: These can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.

The key pharmacophoric features likely important for the biological activity of this compound and its analogues, based on related compounds, are summarized below:

Pharmacophoric FeaturePotential Role in Kinase InhibitionCorresponding Structural Motif in this compound
Heterocyclic CoreInteraction with the adenine region of the ATP-binding sitePyrrole ring
Hydrogen Bond Donors/AcceptorsInteraction with the kinase hinge regionCyclic urea, amide carbonyl
Defined 3D StructureOverall shape complementarity with the binding siteFused ring system
Lipophilic/Hydrophobic RegionsInteraction with hydrophobic pocketsAlkyl side chain

Further research, including co-crystallization studies of this compound analogues with their target kinases and computational modeling, is necessary to precisely define the key pharmacophores responsible for their protein kinase inhibitory activity.

Derivatization and Analog Development for Enhanced Biological Potency

Design Principles for Manzacidin D Derivatives

The design of this compound derivatives is guided by established principles of medicinal chemistry, aiming to explore and optimize the interactions between the molecule and its biological targets. The core structure of this compound, featuring a bromopyrrole carboxylic acid linked to a cyclic diamine (tetrahydropyrimidine), presents several key regions for modification.

Key design principles include:

Structure-Activity Relationship (SAR) Exploration : The primary principle is to systematically alter different parts of the molecule to identify the key structural features, or pharmacophore, responsible for its biological activity. For related alkaloid families like the manzamines, SAR studies have shown that even minor modifications, such as the substitution on a nitrogen atom, can significantly impact antimalarial activity, indicating that a free N-H group may be crucial for potency. nih.gov Similarly, for this compound, derivatization aims to determine the importance of the bromine atom, the pyrrole (B145914) N-H group, the ester linkage, and the stereocenters on the tetrahydropyrimidine (B8763341) ring.

Conformational Constraint : Introducing conformational rigidity into a molecule can enhance its binding affinity to a target by reducing the entropic penalty upon binding. mdpi.com For this compound analogs, this can be achieved by introducing cyclic structures or bulky groups that lock the molecule into a specific bioactive conformation. mdpi.com

Modulation of Physicochemical Properties : Properties such as solubility, lipophilicity, and metabolic stability are critical for a compound's potential as a therapeutic agent. Design strategies often involve introducing functionalities that can alter these properties. For example, replacing hydrogen with fluorine can enhance metabolic stability and membrane permeability. nih.govmdpi.com

Synthetic Strategies for Analogue Library Generation

Generating a library of this compound analogues requires versatile and efficient synthetic routes that allow for the introduction of diversity at various positions of the molecular scaffold. nih.gov Modular strategies, where key fragments of the molecule are synthesized separately and then combined, are particularly powerful. beilstein-journals.org

Total synthesis campaigns have provided robust platforms for analogue generation. nih.govnih.gov A common approach involves the synthesis of the complex tetrahydropyrimidine core, which can then be coupled with various substituted pyrrole carboxylic acids. beilstein-journals.orgnih.gov Modern synthetic methods, including organocatalysis, transition-metal catalysis, and multicomponent reactions, have been instrumental in accessing the core structures and their derivatives. nih.govrsc.org

This compound is a naturally occurring bromopyrrole alkaloid. The halogen atom is a key feature and a prime target for modification. Altering the halogenation pattern—by changing the halogen from bromine to chlorine or fluorine, or by introducing additional halogens—can significantly influence biological activity. This is often due to changes in electronic properties, lipophilicity, and the ability to form halogen bonds with biological targets.

Synthetic strategies to achieve this include:

De novo synthesis of halogenated pyrroles : The most flexible approach is to synthesize the pyrrole ring with the desired halogenation pattern already in place. This involves using halogenated starting materials in classical pyrrole syntheses like the Paal-Knorr or Hantzsch methods. researchgate.net

Electrophilic halogenation : Existing pyrrole rings or their precursors can be halogenated using electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install bromine or chlorine atoms at specific positions.

Fluorination : Introducing fluorine often requires specialized reagents. For other heterocyclic systems, strategies to block metabolic pathways have successfully used fluorine atoms. mdpi.com This design principle is highly relevant for this compound analogues.

The pyrrole and tetrahydropyrimidine rings are the two defining heterocyclic substructures of this compound and are central to analogue development.

Pyrrole Modification : The synthesis of pyrrole-modified analogues can be achieved through various methods that allow for substitution on the ring. Multicomponent reactions are particularly efficient for creating diversely substituted pyrroles from simple starting materials like amines, phenacyl bromides, and diones in a single step. rsc.orgscirp.org Other approaches involve the cycloaddition of ylide intermediates to alkynes, which can generate complex pyrrole structures. mdpi.com These methods allow for the introduction of different alkyl or aryl groups on the pyrrole ring, enabling a thorough exploration of the steric and electronic requirements for biological activity.

Pyrimidine (B1678525) Modification : The chiral tetrahydropyrimidine core is a significant synthetic challenge. beilstein-journals.orgnih.gov Its modification is key to developing novel analogues. Strategies often focus on:

Divergent Synthesis : A powerful strategy involves creating a common precursor that can be selectively converted into different stereoisomers of the pyrimidine core. For example, a divergent Tsuji–Trost coupling reaction has been used to synthesize both syn- and anti-configured tetrahydropyrimidinones from a single joint precursor, allowing access to the core of both Manzacidin A and C. beilstein-journals.orgnih.gov

Building Block Approach : The core can be constructed from smaller, chiral building blocks. Asymmetric addition of organometallic reagents to chiral tert-butanesulfinyl ketimines has been employed to stereoselectively generate the amine core with its challenging quaternary center. beilstein-journals.orgnih.gov

Cyclization Strategies : Various cyclization reactions are used to form the tetrahydropyrimidine ring itself. A single-step conversion of N-vinyl amides using an activation agent and a nitrile has been developed for pyrimidine synthesis, offering a route to analogues with diverse substituents at the 2- and 4-positions of the ring. organic-chemistry.org

Evaluation of Novel this compound Analogues in In Vitro Bioassays

Once synthesized, novel this compound analogues must be evaluated for biological activity using in vitro bioassays. These laboratory-based tests are essential for establishing structure-activity relationships and identifying promising lead compounds for further development. The choice of assay is guided by the known activities of the parent manzacidins, which include antifungal and α-adrenoceptor blocking effects.

Typical in vitro evaluations include:

Antimicrobial Assays : Analogues are tested against a panel of pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans) and bacteria (e.g., Mycobacterium tuberculosis) to determine their minimum inhibitory concentration (MIC). nih.govmdpi.com

Receptor Binding Assays : To assess activity at adrenoceptors or other G-protein coupled receptors, competitive binding assays are performed using radiolabeled ligands to determine the affinity (Ki) or inhibitory concentration (IC50) of the new analogues. nih.gov

Cytotoxicity Assays : It is crucial to assess the general toxicity of the new compounds against mammalian cell lines (e.g., Vero, HEK-293) to ensure that the observed antimicrobial or receptor-modulating activity is not due to non-specific cell killing. nih.govmdpi.comnih.gov

The data from these assays allow for direct comparison of the potency of the analogues, as illustrated in the hypothetical data table below, which is representative of how such results are typically presented in scientific literature. nih.govmdpi.com

CompoundModificationAntifungal MIC (µg/mL) vs. C. neoformansα1-Adrenoceptor Binding Ki (nM)Cytotoxicity IC50 (µM) vs. Vero Cells
This compoundParent Compound12.5150> 50
Analog 6.1Chloropyrrole8.0125> 50
Analog 6.2Fluoropyrrole15.0200> 50
Analog 6.3N-Methyl-tetrahydropyrimidine> 50> 1000> 50
Analog 6.4Amide Linker10.014045

This table contains hypothetical data for illustrative purposes.

Fluorination Strategies for Modulating Molecular Properties of Amino Acid Analogues

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their properties. mdpi.com Fluorinated amino acids are particularly valuable building blocks because they can be incorporated into peptides and other natural product-like scaffolds to enhance metabolic stability, control conformation, and improve binding affinity. nih.govmdpi.com Given that the tetrahydropyrimidine core of this compound is derived from amino acid precursors, the synthesis and incorporation of fluorinated amino acid analogues is a highly relevant strategy for generating novel this compound derivatives. beilstein-journals.org

The main benefits of fluorination include:

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase the half-life of a compound.

Modulation of Acidity/Basicity : Fluorine is highly electronegative and can lower the pKa of nearby acidic or basic groups, which can affect a molecule's ionization state and its interaction with biological targets. mdpi.com

Conformational Control : The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal receptor binding. nih.gov

Synthetic strategies for preparing fluorinated amino acids generally fall into two categories: rsc.org

Fluorination of Amino Acid Precursors : This involves using specialized fluorinating reagents to introduce fluorine into a non-fluorinated starting material. Common electrophilic fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI), while nucleophilic reagents include diethylaminosulfur trifluoride (DAST). mdpi.comnumberanalytics.com

Use of Fluorinated Building Blocks : This approach starts with simple, commercially available fluorinated molecules and elaborates them into the desired amino acid structure. rsc.org

A summary of common fluorination reagents is presented below.

Reagent TypeExample ReagentAbbreviationTypical Application
Electrophilic1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorFluorination of enolates/enamines
ElectrophilicN-FluorobenzenesulfonimideNFSIFluorination of carbanions and other nucleophiles
NucleophilicDiethylaminosulfur trifluorideDASTConversion of alcohols to alkyl fluorides
Nucleophilicbis(2-Methoxyethyl)aminosulfur trifluorideDeoxo-FluorSafer alternative to DAST for converting alcohols/aldehydes to fluorides

These fluorinated amino acids can then be utilized in the modular synthetic routes described previously to be incorporated into the tetrahydropyrimidine core of new this compound analogues. beilstein-journals.orgnih.gov This strategy holds significant promise for the rational design of derivatives with enhanced pharmacological properties. chemistryviews.org

Future Research Directions and Outlook

Advancements in Scalable and Sustainable Synthesis of Manzacidin D

The intricate architecture of the manzacidins presents considerable challenges to chemical synthesis, with current routes often involving 13 to 15 steps to access key intermediates nih.gov. This complexity hinders the production of large quantities necessary for extensive biological evaluation. Future synthetic endeavors will need to prioritize scalability and sustainability. A key goal is the development of more efficient and environmentally benign synthetic strategies. drpress.orgdur.ac.uk This involves incorporating principles of green chemistry, such as improving atom economy, reducing the use of hazardous reagents, and minimizing waste generation. drpress.org The application of biocatalysis, which utilizes enzymes to perform specific chemical transformations with high selectivity and under mild conditions, is a promising avenue for creating more sustainable synthetic pathways for complex molecules like this compound. drpress.org

Exploration of Novel Biosynthetic Enzymes for Chemoenzymatic Production

Chemoenzymatic synthesis, which combines the strengths of traditional chemical methods with the high selectivity of biological catalysts, offers a powerful strategy for the efficient construction of complex natural products. nih.govmdpi.com This approach can streamline synthetic routes, reduce the need for protecting groups, and introduce stereocenters with high precision. mdpi.com Future research should focus on identifying and characterizing the native biosynthetic machinery responsible for producing manzacidins in sponges. The discovery of novel enzymes, such as tailored hydroxylases, oxidases, or cyclases from the producing organism, could enable the development of powerful chemoenzymatic cascades. mdpi.com By leveraging these biocatalysts, it may be possible to produce this compound or its key precursors in engineered microbial systems, offering a more sustainable and scalable alternative to total synthesis or isolation from natural sources. nih.govnih.gov

Deeper Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

While initial studies have identified biological activities for the manzacidin family, including effects on α-adrenoceptors and serotonergic receptors, a detailed understanding of their mechanism of action at the molecular level is still lacking. researchgate.net Pharmacodynamics, the study of the biochemical and physiological effects of drugs and their mechanisms of action, provides a framework for this investigation. mhmedical.com Future research must aim to identify the specific molecular targets with which this compound interacts to elicit a cellular response. mhmedical.com It is crucial to determine whether these interactions are agonistic or antagonistic. mhmedical.com Investigations should explore the downstream effects of target binding, including the modulation of ion fluxes or alterations in gene expression, to build a comprehensive picture of its cellular response profile. nih.gov

Computational Chemistry Applications in this compound Research (e.g., Molecular Dynamics, Docking Studies)

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the optimization of lead compounds. schrodinger.comneuroquantology.comneuroquantology.com For this compound, computational methods like molecular docking and molecular dynamics (MD) simulations can accelerate the identification of its biological targets. neuroquantology.comnih.gov

Potential Applications in this compound Research:

Computational MethodApplicationDesired Outcome
Molecular Docking Virtual screening of this compound against libraries of known protein structures.Identification of potential protein targets with high binding affinity. nih.gov
Molecular Dynamics (MD) Simulations Simulating the behavior of the this compound-protein complex over time.Assessment of the stability of the binding interaction and characterization of conformational changes. nih.govscispace.commdpi.com
Binding Free Energy Calculations (e.g., MM/GBSA) Quantifying the strength of the interaction between this compound and its potential target.Prioritization of targets for experimental validation based on predicted binding affinity. nih.govnih.gov

These in silico approaches can guide experimental studies by generating hypotheses about the mechanism of action and helping to prioritize which biological pathways to investigate. nih.govscielo.org.mx

Expanding the Scope of this compound Analogues for Diverse Biological Targets

The core structure of this compound serves as a valuable scaffold for the creation of new bioactive molecules. Through Diversity-Oriented Synthesis (DOS), libraries of this compound analogues can be generated by systematically modifying its functional groups. nih.gov The goal of this approach is to explore the structure-activity relationship (SAR) and develop new compounds with improved potency, selectivity, or novel biological activities. beilstein-journals.orgnih.gov By introducing targeted structural modifications, it may be possible to direct these new analogues toward a variety of biological targets beyond those of the parent compound, thereby expanding their therapeutic potential. nih.govbeilstein-journals.org

Integrated Approaches for Natural Product Discovery and Development

The future of natural product research, including that of this compound, lies in the integration of multiple scientific disciplines. scielo.org.mxgoogle.com Modern discovery workflows are moving beyond traditional bioassay-guided fractionation and incorporating advanced analytical and computational techniques. geomar.de An integrated approach for this compound could involve combining metabolomics to profile related compounds in the source organism, genomics to identify the biosynthetic gene clusters, and computational tools for dereplication and structure elucidation. geomar.de This synergy streamlines the process of discovering novel, bioactive natural products and accelerates their development into potential therapeutic agents. scielo.org.mxgeomar.de

Q & A

Basic: What are the primary structural characterization techniques for Manzacidin D, and how do they ensure compound identity?

Answer:
Structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For novel compounds, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are critical for resolving stereochemistry and connectivity . High-resolution MS confirms molecular formula, while X-ray diffraction provides unambiguous crystallographic data. Reproducibility requires detailed experimental protocols (e.g., solvent systems, calibration standards) and cross-validation with literature data for known analogs .

Basic: What natural sources yield this compound, and what are their implications for ecological studies?

Answer:
this compound is primarily isolated from marine sponges (e.g., Hymeniacidon spp.) and symbiotic microorganisms. Ecological studies focus on extraction yields across biogeographic regions, which vary due to environmental stressors (e.g., pH, temperature). Researchers should employ LC-MS/MS for quantification and correlate findings with ecological metadata (e.g., water chemistry, predator prevalence) to assess biosynthetic triggers .

Advanced: How can researchers optimize the synthetic yield of this compound using statistical experimental design?

Answer:
Design of Experiments (DoE) methodologies, such as response surface modeling (RSM) or factorial designs, are used to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between variables affecting enantiomeric purity. Statistical tools like ANOVA validate significance, while HPLC tracks yield improvements. Comparative data from iterative trials should be tabulated to highlight optimal conditions (e.g., 65% yield at 40°C vs. 45% at 25°C) .

Advanced: What methodologies resolve contradictions in this compound’s reported bioactivity across studies?

Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values in cytotoxicity assays) often stem from variability in cell lines, assay protocols, or compound purity. To address this:

  • Conduct meta-analyses with standardized metrics (e.g., normalized potency per µg/mL).
  • Replicate studies using WHO-recommended cell lines (e.g., HEK-293 vs. HeLa) and include positive controls (e.g., doxorubicin).
  • Publish raw data and assay conditions in supplementary materials to enable cross-study validation .

Basic: What in vitro assays are standard for assessing this compound’s bioactivity?

Answer:
Common assays include:

  • Antiproliferative Activity: MTT assay using cancer cell lines (e.g., MCF-7), with IC₅₀ calculated via nonlinear regression .
  • Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition: Fluorescence-based assays (e.g., protease inhibition) with kinetic analysis (Km/Vmax) .

Advanced: How do computational models contribute to understanding this compound’s mechanism of action?

Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding affinities to targets like kinase enzymes. For instance, docking scores may reveal preferential binding to ATP pockets in PKC isoforms. MD trajectories (≥100 ns) assess stability of ligand-receptor complexes, with RMSD/RMSF metrics quantifying conformational shifts. These models guide in vitro validation priorities .

Basic: What are the challenges in isolating this compound from natural sources?

Answer:
Key challenges include:

  • Low Abundance: Requires large biomass (e.g., 1 kg sponge yielding ~2 mg compound).
  • Co-eluting Metabolites: Use orthogonal purification (e.g., silica gel + reverse-phase HPLC).
  • Purity Validation: Combine NMR (≥95% purity), HR-MS, and chromatographic retention indices .

Advanced: What strategies improve the reproducibility of this compound’s pharmacological data?

Answer:

  • Standard Operating Procedures (SOPs): Document assay parameters (e.g., cell passage number, serum concentration).
  • Blinded Experiments: Minimize bias in data collection/analysis.
  • Open Data Platforms: Share spectra, chromatograms, and raw datasets via repositories like Zenodo or Figshare.
  • Interlab Studies: Collaborate to validate bioactivity across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Manzacidin D
Reactant of Route 2
Manzacidin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.